molecular formula C66H128O6 B1351006 Triheneicosanoin CAS No. 26536-14-1

Triheneicosanoin

Cat. No.: B1351006
CAS No.: 26536-14-1
M. Wt: 1017.7 g/mol
InChI Key: UTPJJAGAXCDLAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triheneicosanoin can be synthesized through the esterification of heneicosanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the hydrogenation of heneicosanoic acid followed by esterification with glycerol. The hydrogenation process is carried out using a metal catalyst, such as palladium or nickel, under high pressure and temperature to ensure complete saturation of the fatty acid. The esterification process is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Triheneicosanoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Triheneicosanoin exerts its effects primarily through its role as an internal standard in analytical chemistry. It does not have a specific biological mechanism of action as it is not used as a therapeutic agent. its presence in analytical procedures helps ensure the accuracy and reliability of fatty acid quantification by providing a consistent reference point .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triheneicosanoin is unique due to its long-chain fatty acid composition, which makes it particularly suitable as an internal standard for the quantification of long-chain fatty acids in various samples. Its high molecular weight and specific esterification positions also contribute to its distinct properties compared to other triacylglycerols .

Biological Activity

Triheneicosanoin, a long-chain fatty acid triglyceride, has garnered attention for its potential biological activities, particularly in the context of lipid metabolism, anti-inflammatory effects, and immune modulation. This article synthesizes current research findings, case studies, and data analyses regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a triglyceride composed of three heneicosanoic acid molecules. Its chemical structure can be represented as follows:

C63H126O6\text{C}_{63}\text{H}_{126}\text{O}_6

This compound is notable for its long carbon chain, which influences its physical properties and biological interactions.

Biological Functions

1. Lipid Metabolism:
Research indicates that this compound may play a role in lipid metabolism. In various studies, it has been shown to influence fatty acid profiles in organisms. For instance, it was used in experiments involving the methylation of fats to analyze fatty acid compositions through gas chromatography (GC) techniques .

2. Anti-Inflammatory Effects:
this compound has been associated with anti-inflammatory properties. A study demonstrated that lipids containing this compound significantly inhibited the production of nitric oxide (NO) and downregulated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in RAW264.7 macrophage cells . This suggests that this compound may modulate immune responses and could be beneficial in managing inflammatory conditions.

3. Immune Modulation:
The compound's influence on immune cells has been explored in various contexts. Fatty acids, including those derived from this compound, have been shown to affect both innate and adaptive immune responses . The modulation of immune cell function by long-chain fatty acids can lead to alterations in disease progression in autoimmune conditions.

Case Studies

Case Study 1: Fatty Acid Composition Analysis
In a comparative analysis of different lipid sources, this compound was included to assess its contribution to total fatty acid profiles. The study utilized advanced techniques such as ultra-high-performance liquid chromatography coupled with electrospray ionization (UHPLC-ESI) to profile triglycerides and their biological implications .

Case Study 2: Anti-Inflammatory Mechanisms
A significant investigation into the anti-inflammatory effects of this compound involved treating LPS-stimulated macrophages with various lipid fractions containing this compound. Results indicated a dose-dependent reduction in inflammatory markers, supporting its potential therapeutic applications .

Data Tables

Study Objective Key Findings
Analyze fatty acid profilesThis compound contributes significantly to total fatty acid content in various lipid sources.
Investigate anti-inflammatory effectsInhibition of NO production and downregulation of IL-1β and TNF-α expression in macrophages.
Assess immune modulationLong-chain fatty acids including this compound modulate immune responses effectively.

Properties

IUPAC Name

2,3-di(henicosanoyloxy)propyl henicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJJAGAXCDLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H128O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258998
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1017.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26536-14-1
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26536-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.9 °C
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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